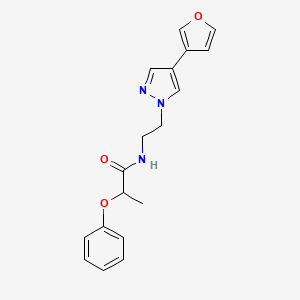
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is an intriguing organic compound with diverse applications in chemistry, biology, medicine, and industry Its molecular structure combines a furan ring, a pyrazole moiety, and a phenoxy group, which endows it with unique chemical properties and reactivity patterns
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide involves multi-step organic reactions. A typical synthetic route may begin with the preparation of 4-(furan-3-yl)-1H-pyrazole, which can be synthesized through cyclization reactions involving furanyl aldehyde and hydrazine derivatives. Subsequently, the intermediate pyrazole is subjected to alkylation with ethylene oxide to introduce the 2-(pyrazol-1-yl)ethyl moiety.
The resulting intermediate undergoes amidation with 2-phenoxypropanoic acid under conditions like the use of a coupling agent such as EDC (ethyl(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The final product is purified by recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions for scale-up, including reaction temperature, solvent choice, and catalyst selection. Techniques like flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the product while ensuring reproducibility and safety.
化学反应分析
Types of Reactions
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide can participate in various chemical reactions, including:
Oxidation: Oxidative cleavage of the furan ring or pyrazole modifications.
Reduction: Reduction of the amide group to yield amines.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenoxy or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the furan or pyrazole rings.
Reduction: Corresponding amine derivatives.
Substitution: Substituted phenoxy or pyrazole derivatives, depending on the reaction conditions and reagents used.
科学研究应用
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing novel compounds with potential pharmaceutical activity.
Biology: Investigated for its potential as a bioactive molecule targeting specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and metabolic disorders.
Industry: Utilized in materials science for developing advanced polymers and catalysts.
作用机制
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, through its functional groups (furan, pyrazole, and phenoxy). These interactions can modulate biochemical pathways, leading to desired therapeutic or biological effects. For example, it may inhibit enzyme activity by binding to the active site, or it could act as an agonist/antagonist at receptor sites, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide: Structural isomer with the furan ring at a different position.
N-(2-(4-(Thiophene-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide: Contains a thiophene ring instead of a furan ring.
N-(2-(4-(Pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide stands out due to the specific positioning of the furan ring, which may influence its electronic properties and reactivity. Its unique combination of functional groups can offer distinct advantages in binding affinity and selectivity towards biological targets, making it a valuable compound in medicinal chemistry and pharmacology research.
This detailed exploration of this compound provides insights into its synthesis, reactivity, and applications, highlighting its importance in scientific and industrial domains.
属性
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14(24-17-5-3-2-4-6-17)18(22)19-8-9-21-12-16(11-20-21)15-7-10-23-13-15/h2-7,10-14H,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLGSQDOOOGRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(C=N1)C2=COC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
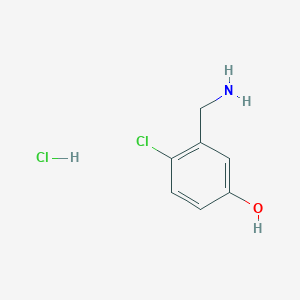
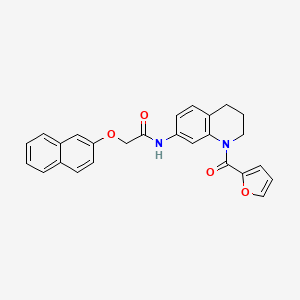
![N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2946298.png)
![6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2946300.png)
![7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2946304.png)
![3-[(3,4-Dimethylphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2946305.png)

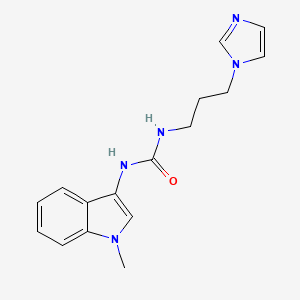

![3-(3-methoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea](/img/structure/B2946311.png)
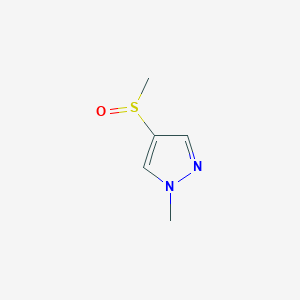
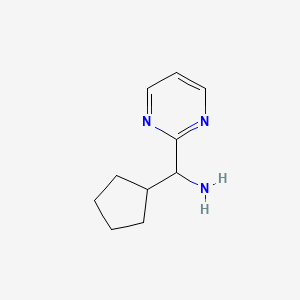
![9-(thiophen-2-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2946315.png)
![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile](/img/structure/B2946316.png)
